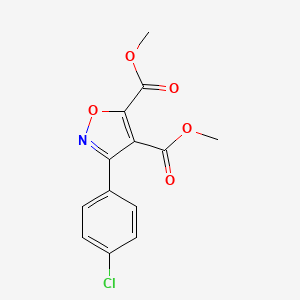

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate

Description

Properties

IUPAC Name |

dimethyl 3-(4-chlorophenyl)-1,2-oxazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO5/c1-18-12(16)9-10(7-3-5-8(14)6-4-7)15-20-11(9)13(17)19-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLZQRSWKVOAQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate typically involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then subjected to cyclization with dimethyl acetylenedicarboxylate in the presence of a base such as sodium ethoxide to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of alcohols and diols.

Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate features a chlorophenyl group attached to an isoxazole ring with two ester functionalities. This structure contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

-

Chemistry

- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. Its structure allows for various chemical modifications, facilitating the development of novel derivatives with enhanced properties.

-

Biology

- Antimicrobial Activity : Research indicates that derivatives of isoxazoles exhibit significant antimicrobial properties. This compound has been studied for its potential effectiveness against various bacterial strains .

- Antioxidant Properties : The compound has shown promising results in antioxidant assays, indicating its potential role in combating oxidative stress-related diseases .

-

Medicine

- Drug Development : Due to its biological activities, this compound is being investigated for potential use in drug formulations targeting infections and possibly cancer therapies. The mechanism of action may involve the inhibition of specific enzymes or receptors critical for pathogen survival or cancer cell proliferation.

- Industry

Antimicrobial Activity Study

A study evaluated the antimicrobial efficacy of various isoxazole derivatives, including this compound. Results indicated that certain concentrations effectively inhibited growth in multiple bacterial strains, suggesting potential as an antimicrobial agent .

Antioxidant Activity Assessment

In another research effort, the antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. It demonstrated significant radical scavenging activity, highlighting its potential application in formulations aimed at reducing oxidative damage .

Mechanism of Action

The mechanism of action of Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Isoxazole/Isothiazole Dicarboxylates

The compound’s structural analogs differ in three key aspects: (1) heterocycle type (isoxazole vs. isothiazole), (2) ester groups (methyl vs. ethyl), and (3) aryl substituents (e.g., 4-chlorophenyl vs. phenyl or 4-methoxyphenyl). Below is a comparative analysis based on synthesis, physicochemical properties, and applications.

Table 1: Key Structural and Physicochemical Comparisons

Spectroscopic Properties

- IR Spectroscopy : All dicarboxylate esters exhibit strong C=O stretches near 1735 cm⁻¹, confirming ester functionality. Substituents like 4-methoxyphenyl (12b) may shift this band slightly due to electronic effects .

- NMR Spectroscopy : The 4-chlorophenyl group in the target compound and 10d produces distinct aromatic proton signals (δ 7.4–7.6 ppm). Ethyl esters show characteristic OCH2 (δ 4.3–4.5 ppm) and CH3 (δ 1.3 ppm) signals, whereas methyl esters (target compound) display simpler OCH3 resonances .

Biological Activity

Dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article synthesizes available research findings, including synthesis methods, biological evaluations, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10ClN2O4

- Molecular Weight : 278.67 g/mol

The compound features a chlorophenyl group attached to an isoxazole ring with two carboxylate ester functionalities. This structural configuration is believed to contribute to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate isoxazole precursors with chlorinated phenyl compounds. The process can be illustrated as follows:

- Formation of Isoxazole Ring : The initial step involves cyclization reactions that yield the isoxazole core.

- Esterification : The carboxylic acid groups are then converted into esters using dimethyl sulfate or similar reagents.

Antimicrobial Activity

Research has demonstrated that derivatives of isoxazoles exhibit significant antimicrobial properties. A study involving various isoxazole derivatives found that compounds similar to this compound showed promising activity against several bacterial strains including:

- Micrococcus luteus

- Staphylococcus aureus

- Serratia marcescens

- Bacillus cereus

These findings suggest that the compound may have potential as an antibacterial agent .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using assays such as DPPH and ABTS. Results indicated that the compound possesses a significant ability to scavenge free radicals, which is beneficial in preventing oxidative stress-related diseases .

Case Studies and Research Findings

- Antifungal Activity : In vitro studies have shown that certain derivatives exhibit antifungal activity against pathogenic fungi. For instance, compounds derived from similar structures were tested against strains like Candida albicans and demonstrated effective inhibition .

- Antitubercular Activity : Some studies have suggested that isoxazole derivatives may also exhibit activity against Mycobacterium tuberculosis, indicating a broader spectrum of biological effects .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | Specific Strains Tested | Result |

|---|---|---|---|

| This compound | Antimicrobial | Micrococcus luteus, Staphylococcus aureus | Inhibition observed |

| This compound | Antioxidant | DPPH assay | Significant scavenging effect |

| Related Isoxazole Derivative | Antifungal | Candida albicans | Effective inhibition |

| Related Isoxazole Derivative | Antitubercular | Mycobacterium tuberculosis | Activity observed |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for dimethyl 3-(4-chlorophenyl)-4,5-isoxazoledicarboxylate, and what key parameters influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using substituted benzaldehydes and precursor hydrazides. Key parameters include solvent choice (e.g., DMSO or ethanol), reflux duration (4–18 hours), and acid catalysis (e.g., glacial acetic acid) to optimize imine formation and cyclization. Post-reaction steps, such as reduced-pressure distillation and crystallization with water-ethanol mixtures, significantly impact yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemical ambiguities. Cross-referencing data with computational simulations (e.g., density functional theory) enhances structural confidence .

Q. How can researchers assess the biological activity of this compound in preliminary studies?

- Methodological Answer : Use microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans). Prepare serial dilutions (4.8–5000 µg/mL) in Mueller-Hinton broth or RPMI-1640 medium, incubate at 35°C, and compare inhibition to reference antibiotics (e.g., amikacin). Include triplicates to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between experimental and theoretical NMR shifts often arise from dynamic conformational changes or solvent effects. Address this by:

- Performing variable-temperature NMR to probe conformational mobility.

- Validating with heteronuclear correlation experiments (e.g., HSQC, HMBC) for long-range coupling.

- Comparing crystallographic data (e.g., bond angles, torsion angles) with computational geometry optimizations .

Q. What computational methods are suitable for predicting the compound’s reactivity or ligand-target interactions?

- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes). Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electrophilic/nucleophilic sites and reaction pathways. Pair these with molecular dynamics simulations to assess binding stability under physiological conditions .

Q. What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

- Methodological Answer : Scaling up reflux-based syntheses may lead to solvent degradation or exothermic side reactions. Mitigate this by:

- Switching to high-boiling solvents (e.g., toluene) for prolonged reflux.

- Implementing membrane separation technologies (e.g., nanofiltration) for efficient purification.

- Optimizing crystallization conditions (e.g., gradient cooling) to prevent amorphous byproducts .

Q. How can researchers address stability and solubility limitations of this compound in pharmacological assays?

- Methodological Answer : For poor aqueous solubility, use co-solvents (e.g., DMSO ≤1% v/v) or formulate as nanoparticles via solvent-antisolvent precipitation. Assess stability under UV light and varying pH (2–12) via HPLC-UV monitoring. Lyophilization improves long-term storage but requires excipient screening (e.g., trehalose) to prevent degradation .

Methodological Framework Questions

Q. How should researchers design a robust theoretical framework for studying this compound’s mechanism of action?

- Methodological Answer : Apply the quadripolar model:

- Theoretical : Link hypotheses to existing pharmacophore models or enzyme inhibition theories.

- Epistemological : Define whether mechanistic insights will derive from deductive (structure-activity relationships) or inductive (high-throughput screening) approaches.

- Morphological : Select analytical tools (e.g., cryo-EM for target visualization).

- Technical : Standardize assays to minimize inter-lab variability .

Q. What strategies are effective for identifying gaps in literature when proposing novel applications for this compound?

- Methodological Answer : Conduct systematic reviews using databases (e.g., SciFinder, PubMed) with keywords like "isoxazole derivatives" and "antimicrobial SAR." Annotate conflicting results (e.g., MIC variations across studies) and prioritize understudied areas (e.g., biofilm disruption). Use citation mapping tools (e.g., VOSviewer) to visualize research trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.